Miransertib
Overview
Description
Miransertib, also known as ARQ 092, is a novel, orally available, selective pan-AKT inhibitor . It has shown efficacy in vitro and is currently under investigation for its therapeutic use in patients with severe PROS (PIK3CA-Related Overgrowth Spectrum) who have exhausted conventional treatment methods .
Molecular Structure Analysis
The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .Chemical Reactions Analysis
Miransertib has been tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively . It was found to be effective against intracellular amastigotes of these pathogens when they infected macrophages .Physical And Chemical Properties Analysis
The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .Scientific Research Applications
Treatment of Proteus Syndrome
A study by Keppler-Noreuil et al. (2019) revealed that a low dose of Miransertib led to a significant reduction in phosphorylated AKT in tissues of individuals with Proteus Syndrome, suggesting its efficacy for future trials in this area (Keppler-Noreuil et al., 2019).
Effectiveness Against Leishmania
Nandan et al. (2018) demonstrated that Miransertib was effective against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, offering potential as a new oral drug therapy for these conditions (Nandan et al., 2018).
PIK3CA-Related Overgrowth Syndrome (PROS)
Forde et al. (2021) reported the use of Miransertib in children with severe PROS, observing improvements in symptoms and quality of life, highlighting its potential utility in pediatric patients with severe PROS (Forde et al., 2021).
Combination Therapy in Cancer
Hyman et al. (2018) evaluated Miransertib in combination with anastrozole for endometrial and ovarian cancer patients, finding a manageable safety profile and preliminary efficacy, particularly in endometrial cancer patients with PIK3CA or AKT1 mutation (Hyman et al., 2018).
Long-term Treatment of Proteus Syndrome
Biesecker et al. (2020) presented a case report on a 20-year-old with Proteus Syndrome treated with Miransertib for a year, noting improvements in well-being and mobility, supporting its long-term safety and potential efficacy (Biesecker et al., 2020).
Enhanced Anti-Tumor Activity
Yu et al. (2018) found that Miransertib, when combined with other cancer treatments, exhibited enhanced anti-tumor activity in various cancer models, providing a rationale for its clinical study combinations (Yu et al., 2018).
Safety And Hazards
Future Directions
Miransertib has shown promise as a potential treatment for low-flow vascular malformations . It has been found to be effective in a new in vivo model of blood vessel growth (angiogenesis), and it has been suggested that it could become a new oral drug therapy for visceral and cutaneous leishmaniasis .
properties
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMVVHMKGFCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miransertib | |
CAS RN |
1313881-70-7 | |
Record name | Miransertib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miransertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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